molecular formula C11H11FN4 B6591379 2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 1373223-58-5

2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B6591379
CAS No.: 1373223-58-5
M. Wt: 218.23 g/mol
InChI Key: YROJXXMFMIHINU-UHFFFAOYSA-N
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Description

2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a fluorinated pyridine ring fused with a pyrazolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the following steps:

    Fluorination of Pyridine: The initial step involves the fluorination of pyridine to obtain 5-fluoro-2-pyridine.

    Formation of Pyrazolopyridine: The fluorinated pyridine is then subjected to cyclization reactions to form the pyrazolopyridine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets in the body. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is unique due to its fused ring structure, which combines the properties of both fluorinated pyridines and pyrazolopyridines. This fusion enhances its chemical stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c12-9-1-2-11(14-6-9)16-7-8-5-13-4-3-10(8)15-16/h1-2,6-7,13H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROJXXMFMIHINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN(N=C21)C3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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